2-Hexenyl-beta-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

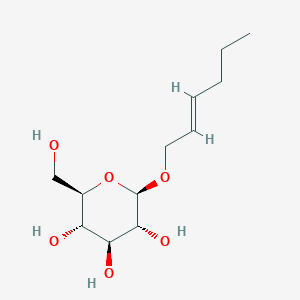

2-Hexenyl-β-D-glucopyranoside is a glycoside compound characterized by a β-D-glucopyranosyl unit linked to a (E)-2-hexenyl aglycone via an O-glycosidic bond. It is naturally isolated from Codonopsis Radix (Dangshen), a traditional Chinese medicinal plant, where it exists alongside its (Z)-3-hexenyl isomer . Structural elucidation via $^1$H and $^13$C NMR confirms the stereochemistry of the glucopyranosyl moiety and the trans-configuration of the hexenyl chain in the (E)-isomer .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-hexenyl-beta-glucopyranoside on pancreatic cancer cells (Panc1). The compound was shown to induce apoptosis, characterized by the upregulation of pro-apoptotic genes (Casp3 and Bax) and downregulation of the anti-apoptotic gene Bcl-2. The MTT assay demonstrated significant growth inhibition at a concentration of 10 µM, with flow cytometry confirming cell cycle arrest at the S phase .

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Jiang et al. (2023) | Panc1 Cells | 10 µM | Induced apoptosis, cell cycle arrest |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic diseases. In vitro studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Antidiabetic Effects

Research indicates that this compound exhibits inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. This action may contribute to lower postprandial blood glucose levels, making it a candidate for further studies in diabetes management .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing natural preservatives or antimicrobial agents.

Case Study 1: Cytotoxicity in Pancreatic Cancer

A study conducted on the effects of this compound on Panc1 cells revealed significant cytotoxicity. The research utilized flow cytometry to analyze apoptotic markers, confirming that treatment with the compound led to increased apoptosis and altered gene expression related to cell survival .

Case Study 2: Alpha-Glucosidase Inhibition

In another investigation, the inhibitory effects of this compound on alpha-glucosidase were assessed. The results indicated an IC50 value that supports its potential as an antidiabetic agent, highlighting its role in managing glucose metabolism .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hexenyl-β-glucopyranoside, and how can regioselectivity be ensured during glycosylation?

- Methodological Answer : The synthesis typically involves glycosylation reactions, where a hexenyl group is coupled to a β-glucopyranoside backbone. Regioselectivity can be optimized using protecting groups (e.g., benzyl or acetyl groups) to block undesired hydroxyl positions. For example, regioselective glycosylation of similar compounds (e.g., allyl glucopyranosides) employs trichloroacetimidate donors under mild acidic conditions, as demonstrated in the synthesis of glucuronoxylan hexasaccharides . Monitoring reaction progress via TLC or HPLC ensures controlled coupling.

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-Hexenyl-β-glucopyranoside?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) is critical for confirming the glycosidic linkage and hexenyl group position. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For example, NMR analysis of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside resolved anomeric proton signals at δ 4.8–5.2 ppm, confirming β-configuration . Polarimetry and IR spectroscopy further support functional group identification.

Q. How can chromatographic purity assessment be optimized for 2-Hexenyl-β-glucopyranoside?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (205–210 nm) is standard. Gradient elution (water/acetonitrile with 0.1% formic acid) separates impurities. For polar analogs like phenyl β-D-glucopyranosides, HILIC columns improve resolution . Preparative HPLC or flash chromatography (silica gel, ethyl acetate/methanol) isolates high-purity fractions (>95%), as validated in the purification of curculigoside derivatives .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic fate of 2-Hexenyl-β-glucopyranoside in biological systems?

- Methodological Answer : Isotopic labeling at the hexenyl chain or glucose moiety enables tracking via LC-MS/MS or NMR metabolomics. For instance, ¹³C-labeled methyl β-D-glucopyranoside was used to study glucose transport kinetics in cell cultures . Administering labeled 2-Hexenyl-β-glucopyranoside to model organisms (e.g., Arabidopsis or murine hepatocytes) followed by extraction and isotopic ratio analysis reveals hydrolysis rates and metabolite pathways .

Q. What computational strategies (e.g., DFT or MD simulations) predict the reactivity of 2-Hexenyl-β-glucopyranoside in glycosylation or oxidation reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for glycosidic bond formation/cleavage. Molecular Dynamics (MD) simulations model solvent interactions (e.g., water/DMSO mixtures) to predict solubility and stability. For α-D-glucopyranoside derivatives, DFT studies identified key orbital interactions influencing oxidation pathways with hydrogen peroxide . Software like Gaussian or GROMACS parameterizes force fields for accurate predictions .

Q. How can discrepancies in reported solubility or stability data for 2-Hexenyl-β-glucopyranoside be resolved experimentally?

- Methodological Answer : Controlled studies under standardized conditions (pH, temperature, solvent composition) isolate variables. For example, conflicting solubility data for ethylhexyl glucopyranosides were resolved by testing in buffered aqueous solutions (pH 4–9) and organic solvents (ethanol, acetone) . Accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS monitoring identifies degradation products (e.g., aglycone formation) .

Q. What experimental designs validate the surfactant properties of 2-Hexenyl-β-glucopyranoside in membrane permeability studies?

- Methodological Answer : Surface tension measurements (Wilhelmy plate method) quantify critical micelle concentration (CMC). Fluorescence assays using pyrene or Nile Red detect micelle formation. For branched glucopyranosides (e.g., 2-ethylhexyl derivatives), CMC values correlate with alkyl chain length and branching . Permeability assays (e.g., Caco-2 cell monolayers) assess intestinal absorption potential, as applied to similar amphiphilic glycosides .

Comparison with Similar Compounds

Structural Comparison with Analogous Glucopyranosides

Substituent Variations

- Hexenyl vs. Acetamido Derivatives: Replacement of the hexenyl group with an acetamido group (e.g., 2-acetamido-2-deoxy-β-D-glucopyranosides) introduces nitrogen functionality, altering solubility and bioactivity. For instance, hexyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C${14}$H${27}$NO$_6$, MW 305.37) is synthesized for glycosylation studies, leveraging its stability in enzymatic and chemical reactions .

- Aromatic vs. Aliphatic Aglycones: Compounds like 2-methylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C${15}$H${21}$NO$_6$, MW 311.33) feature aromatic aglycones, which may enhance UV detectability and alter membrane permeability compared to aliphatic hexenyl derivatives .

Glycosidic Linkage Complexity

- Disaccharide Derivatives: (Z)-3-Hexenyl α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside (C${12}$H${22}$O$_6$, MW 262.30) demonstrates the impact of additional sugar units. Its synthesis via AgOTf-promoted glycosidation achieves 87% yield, highlighting efficient methodologies for complex linkages .

Stereochemical Considerations: E vs. Z Isomers

The (E)-2-hexenyl and (Z)-3-hexenyl isomers differ in double-bond position and geometry. While both are isolated from Dangshen, their distinct configurations may influence intermolecular interactions and biological targeting. For example, (Z)-3-hexenyl derivatives are associated with plant volatile organic compounds, suggesting roles in ecological signaling .

AgOTf-Promoted Glycosidation

- Efficiency :

Silver triflate (AgOTf) catalysis enables high-yield synthesis of hexenyl glucosides. For example, (Z)-3-hexenyl derivatives are obtained in 87% yield before crystallization , while deprotection steps (e.g., NaOMe-mediated benzoyl removal) achieve 96% purity .

Protecting Group Strategies

- Benzoyl and benzylidene groups are commonly used to stabilize intermediates. For instance, 4,6-O-benzylidene protection in 4-methoxyphenyl derivatives facilitates regioselective glycosidation .

Anticancer Agents with Glucopyranosyl Moieties

- VP-16 (Etoposide): The glucopyranosyl unit in VP-16 (C${29}$H${32}$O$_{13}$, MW 588.56) enhances solubility and target specificity, enabling DNA topoisomerase II inhibition. Its cytotoxicity correlates with DNA double-strand breaks (DSBs) at 1–60 µM concentrations .

Traditional Medicine Context

Physicochemical Properties

Properties

CAS No. |

117017-90-0 |

|---|---|

Molecular Formula |

C12H22O6 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1 |

InChI Key |

GZDNGWOBFHUEOM-BLYUPUKHSA-N |

SMILES |

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

2-hexenyl-beta-D-glucopyranoside (E) 2-hexenyl-beta-glucopyranoside |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.